molecular formula C23H21N5O2S2 B2399584 5-(3-methylbutyl)-4-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one CAS No. 1448064-48-9

5-(3-methylbutyl)-4-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one

Cat. No.: B2399584
CAS No.: 1448064-48-9
M. Wt: 463.57
InChI Key: JDGLRVGBMVIMPB-UHFFFAOYSA-N
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Description

3-isopentyl-2-(((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)thio)pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(3H)-one is a complex heterocyclic compound It features a unique structure that combines pyrido[1,2-a]pyrimidine, pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine, and thioether functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-isopentyl-2-(((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)thio)pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(3H)-one typically involves multi-step reactions. One common approach is to start with the preparation of the pyrido[1,2-a]pyrimidine core, followed by the introduction of the thioether linkage and the pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine moiety. The reaction conditions often include the use of strong bases, such as sodium hydride, and solvents like dimethylformamide.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors and automated synthesis platforms. The choice of reagents and solvents is also crucial to ensure scalability and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

3-isopentyl-2-(((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)thio)pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The thioether linkage can be substituted with different alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Alkyl halides or aryl halides in the presence of a base like potassium carbonate.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted thioethers.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biology, 3-isopentyl-2-(((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)thio)pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(3H)-one is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development.

Medicine

In medicine, this compound is investigated for its therapeutic potential. Its ability to interact with specific molecular targets can lead to the development of new treatments for various diseases.

Industry

In industry, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-isopentyl-2-(((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)thio)pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or interference with DNA replication.

Comparison with Similar Compounds

Similar Compounds

  • 2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid
  • 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamides
  • Ethyl 2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate

Uniqueness

3-isopentyl-2-(((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)thio)pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(3H)-one is unique due to its combination of multiple heterocyclic rings and a thioether linkage This structure provides distinct chemical and biological properties that are not found in simpler compounds

Properties

IUPAC Name

5-(3-methylbutyl)-4-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N5O2S2/c1-14(2)8-11-28-22(30)20-19(16-6-5-9-24-21(16)32-20)26-23(28)31-13-15-12-18(29)27-10-4-3-7-17(27)25-15/h3-7,9-10,12,14H,8,11,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDGLRVGBMVIMPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C(=O)C2=C(C3=C(S2)N=CC=C3)N=C1SCC4=CC(=O)N5C=CC=CC5=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N5O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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